molecular formula C12H15FN2 B13257307 2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile

2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile

Cat. No.: B13257307
M. Wt: 206.26 g/mol
InChI Key: BIUFRFJKBDXUFX-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C12H15FN2. This compound is characterized by the presence of a fluorine atom, a nitrile group, and an amino group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compound. Safety measures are also implemented to handle the toxic and reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-benzonitrile oxides, while reduction can produce fluoro-benzylamines.

Scientific Research Applications

2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzonitrile: This compound has similar functional groups but differs in the position of the amino group.

    2-Fluoro-6-(trifluoromethyl)benzaldehyde: Another fluorinated benzene derivative with different substituents.

Uniqueness

2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile is unique due to the presence of the 3-methylbutylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-fluoro-6-(3-methylbutylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-9(2)6-7-15-12-5-3-4-11(13)10(12)8-14/h3-5,9,15H,6-7H2,1-2H3

InChI Key

BIUFRFJKBDXUFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

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